molecular formula C22H15ClF2N4O3 B14994373 N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14994373
M. Wt: 456.8 g/mol
InChI Key: IWMIKQRREZWJGP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin-1-yl core, substituted with chloro and fluoro groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the chloro and fluoro substituents. Common reagents used in these reactions include halogenating agents, such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and controlled reaction environments helps in achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A simpler compound with similar halogen substituents.

    2-Pyrrolidone: A lactam with a different core structure but used in similar applications.

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is unique due to its complex structure, which provides specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H15ClF2N4O3

Molecular Weight

456.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H15ClF2N4O3/c23-14-5-8-18(17(25)10-14)27-19(30)12-28-20-16(2-1-9-26-20)21(31)29(22(28)32)11-13-3-6-15(24)7-4-13/h1-10H,11-12H2,(H,27,30)

InChI Key

IWMIKQRREZWJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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